2-(4-Benzylpiperidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline is a complex organic compound that features a quinoline core substituted with a benzylpiperidine and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzylpiperidine Group: The benzylpiperidine moiety can be introduced via a nucleophilic substitution reaction, where piperidine is reacted with benzyl chloride to form benzylpiperidine.
Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached to the quinoline core through an etherification reaction, using a suitable base such as potassium carbonate and a trifluoromethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as amines or thiols can replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used as a probe to study receptor-ligand interactions and to investigate the biological pathways involved in various diseases.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzylpiperidin-1-yl)quinoline: Lacks the trifluoromethylbenzyl group, which may result in different pharmacological properties.
8-((3-(Trifluoromethyl)benzyl)oxy)quinoline: Lacks the benzylpiperidine group, which may affect its binding affinity and selectivity for certain targets.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-8-((3-(trifluoromethyl)benzyl)oxy)quinoline is unique due to the presence of both the benzylpiperidine and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s ability to interact with multiple targets, making it a versatile tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-[[3-(trifluoromethyl)phenyl]methoxy]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N2O/c30-29(31,32)25-10-4-8-23(19-25)20-35-26-11-5-9-24-12-13-27(33-28(24)26)34-16-14-22(15-17-34)18-21-6-2-1-3-7-21/h1-13,19,22H,14-18,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYERLGPVRLUFBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC(=CC=C5)C(F)(F)F)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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